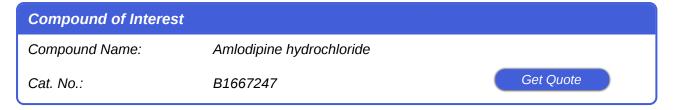


Detecting Amlodipine in Plasma: A Detailed LC-MS/MS Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the quantitative analysis of amlodipine in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

Introduction

Amlodipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. Accurate measurement of its concentration in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note details a robust and reproducible method for amlodipine quantification in a biological matrix.

Experimental Protocols

This protocol is a synthesis of validated methods from the scientific literature.[1][2][3][4] Researchers should perform their own validation according to regulatory guidelines.

Materials and Reagents

Amlodipine reference standard (e.g., Amlodipine besylate)



- Amlodipine-d4 (internal standard, IS)
- Methanol (HPLC or LC-MS grade)
- Acetonitrile (HPLC or LC-MS grade)
- Water (deionized or Milli-Q)
- Formic acid
- Ammonium acetate or ammonium formate
- · Ethyl acetate
- Human plasma (K3EDTA)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Liquid-Liquid Extraction (LLE) supplies

Preparation of Solutions

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve amlodipine and amlodipine-d4 in methanol to prepare individual stock solutions.[4][5]
- Working Standard Solutions: Prepare serial dilutions of the amlodipine stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water) to create working standards for calibration curves and quality control samples.[5]
- Internal Standard Working Solution: Dilute the amlodipine-d4 stock solution to a fixed concentration (e.g., 100 ng/mL).[5]

Sample Preparation

Two common extraction techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

3.1. Solid-Phase Extraction (SPE) Protocol[1][5]



- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 [5]
- Sample Loading: To 100 μ L of plasma, add 5 μ L of the internal standard working solution and vortex. Add 500 μ L of 0.2% v/v ethanolamine in water and vortex again. Load the entire sample onto the conditioned SPE cartridge.[5]
- Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.[5]
- Elution: Elute amlodipine and the internal standard with 1 mL of 0.1% formic acid in methanol.[5]
- Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 50°C. Reconstitute the residue in 100-300 μL of the mobile phase.[1][5]
- 3.2. Liquid-Liquid Extraction (LLE) Protocol[2][3]
- Sample Preparation: To 200-500 μ L of plasma, add a known amount of the internal standard. [2][3]
- Extraction: Add 2.5-4 mL of ethyl acetate and vortex for 3 minutes.[2][3]
- Centrifugation: Centrifuge the sample at high speed (e.g., 15,400 x g or 8000 rpm) for 5-10 minutes.[2][3]
- Separation and Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.[2][3]
- Reconstitution: Reconstitute the dried residue in 200 μL of the mobile phase.[2][3]

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization.

4.1. Liquid Chromatography



Parameter	Example Condition	
LC System	Agilent 1200 series or equivalent[3]	
Column	C18 column (e.g., 150 x 4.6 mm, 5 µm)[1][3]	
Mobile Phase	Acetonitrile and 5-10 mM ammonium formate/acetate with 0.1% formic acid (e.g., 80:20 v/v)[1][4]	
Flow Rate	0.7-0.8 mL/min[1][4]	
Injection Volume	5-20 μL[3][5]	
Column Temperature	30-40°C[3]	
Run Time	Approximately 4.5 - 7 minutes[1][5]	

4.2. Mass Spectrometry

Parameter	Example Condition	
Mass Spectrometer	Triple quadrupole (e.g., API 4000, Agilent 6410) [1][3]	
Ionization Mode	Positive Electrospray Ionization (ESI+)[1][2]	
Scan Type	Multiple Reaction Monitoring (MRM)[1][2]	
MRM Transitions	Amlodipine: m/z 409.2 → 238.1[1][3] Amlodipine-d4: m/z 413.2 → 238.1[1]	
Ion Spray Voltage	4000 - 5500 V[2][5]	
Temperature	300 - 350°C[3][5]	

Data Presentation

The following tables summarize quantitative data from various published methods for amlodipine analysis in plasma.

Table 1: Chromatographic and Mass Spectrometric Parameters



Parameter	Method 1[1]	Method 2[2]	Method 3[3]
Column	Luna C18 (150 x 4.6 mm, 5 μm)	Zorbax XDB-ODS C18 (30 x 2.1 mm, 3.5 μm)	Diamond C18 (150 x 4.6 mm, 5 μm)
Mobile Phase	Acetonitrile: 5 mM Ammonium Formate (80:20, v/v)	Acetonitrile: 10 mM Ammonium Acetate in water, pH 3.0 (70:30, v/v)	Methanol: 10 mM Ammonium Acetate (Gradient)
Flow Rate	0.8 mL/min	0.15 mL/min	Gradient
Internal Standard	Amlodipine-d4	Not Specified	Gliclazide
MRM Transition	409.2 → 238.1	409.1 → 237.9	409.2 → 238.1, 294.1

Table 2: Method Validation Parameters

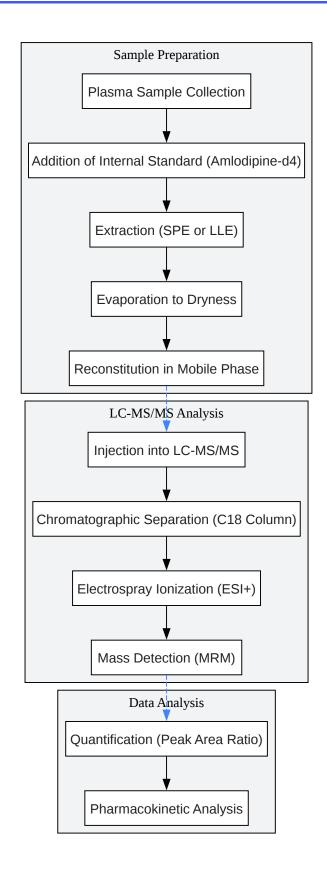
Parameter	Method 1[1]	Method 2[2]	Method 3[3]
Linearity Range (ng/mL)	0.302 - 20.725	0.1 - 10	0.05 - 12
LLOQ (ng/mL)	0.302	0.1	0.05
Intra-day Precision (%CV)	1.4 - 4.4	Within acceptable limits	< 8.6
Inter-day Precision (%CV)	1.6 - 4.5	Within acceptable limits	< 8.6
Intra-day Accuracy (%)	Within 8% of nominal	Within acceptable limits	98.9 - 106.9
Inter-day Accuracy (%)	Within 8% of nominal	Within acceptable limits	98.9 - 106.9
Extraction Recovery (%)	Not specified	Not specified	> 60



Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of amlodipine in plasma.





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Caption: Workflow for LC-MS/MS analysis of amlodipine in plasma.



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